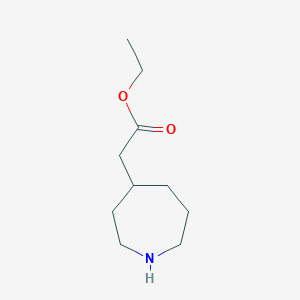![molecular formula C18H20N2O6 B13578005 [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both carbamoyl and nitrofuran groups in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-nitrofuran-2-carboxylic acid, which is then esterified with [benzyl(tert-butyl)carbamoyl]methyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to target specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular structures. Additionally, the carbamoyl group can interact with proteins and enzymes, inhibiting their function and leading to cell death. This dual mechanism makes it a potent compound for targeting cancer cells and microbial pathogens.
Comparación Con Compuestos Similares
Similar Compounds
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate: Similar in structure but with an amino group instead of a carbamoyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a furan ring.
Uniqueness
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to its combination of a nitrofuran ring and a carbamoyl group, which provides a distinct mechanism of action and a broad range of biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a versatile compound in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H20N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)19(11-13-7-5-4-6-8-13)15(21)12-25-17(22)14-9-10-16(26-14)20(23)24/h4-10H,11-12H2,1-3H3 |
Clave InChI |
MPAZZXPVAPDGQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


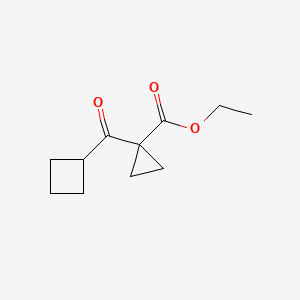
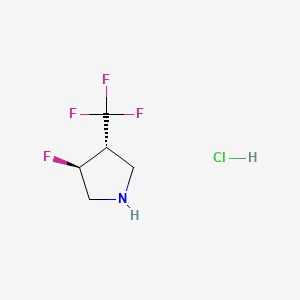
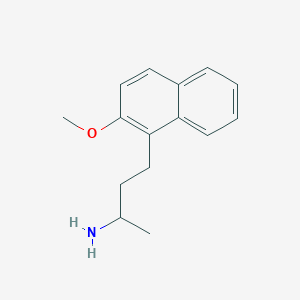
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
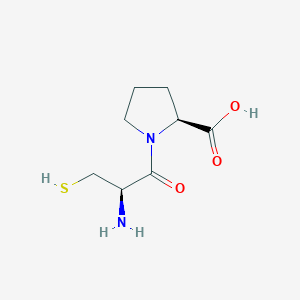
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
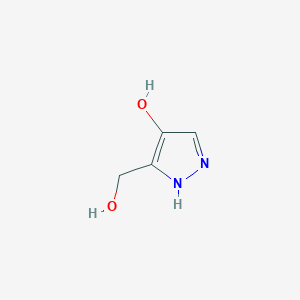
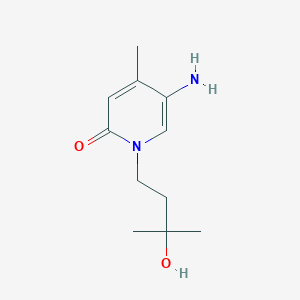
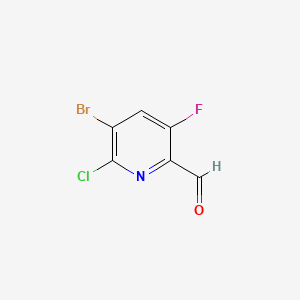
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

